molecular formula C19H41ClN2O B1384798 N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride CAS No. 351523-23-4

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride

Cat. No.: B1384798
CAS No.: 351523-23-4
M. Wt: 349 g/mol
InChI Key: KAKWVKXHVIAPAX-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride is an organic compound with the molecular formula C19H40N2O·HCl. It is a derivative of tetradecanamide, featuring a dimethylamino group attached to a propyl chain. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in studies involving cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants and emulsifiers

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride typically involves the reaction of tetradecanoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride involves its interaction with cellular membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various cellular processes. The compound can also act as a surfactant, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Dimethylamino)propyl]tetradecanamide hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]tetradecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3;/h4-18H2,1-3H3,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKWVKXHVIAPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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